![molecular formula C17H15N5OS B5560116 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
“2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide” is a potent adenosine a2b receptor agonist . It displays selectivity for a2b over a1, a2a, and a3 receptors . It decreases fMLP-induced superoxide production in neutrophils at low concentrations (1-10 nm) . It is cardioprotective and attenuates infarct size in a mouse model of myocardial ischemia .
Molecular Structure Analysis
The molecular formula of the compound is C14H10N6OS . It has an average mass of 310.334 Da and a monoisotopic mass of 310.063690 Da .Scientific Research Applications
Heterocyclic Synthesis
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide is involved in the synthesis of various heterocyclic compounds. For example, it can be used in one-pot cascade reactions to form heterocycles like 2-iminothiazoles, thioparabanic acids, and 5,5-diaryl-thiohydantoins, as demonstrated by Schmeyers and Kaupp (2002) in their research on heterocycles via cascade reactions of thioureido-acetamides (Schmeyers & Kaupp, 2002).
Synthesis of Nicotinic Acid and Thienopyridine Derivatives
In the field of heterocyclic synthesis, this compound is also utilized for producing nicotinic acid and thienopyridine derivatives. Abdel-Khalik et al. (2004) discussed the synthesis of these derivatives using enaminones, which are derived from reactions involving compounds like 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).
Insecticidal Applications
Bakhite et al. (2014) explored the synthesis of pyridine derivatives with insecticidal properties, where similar compounds to 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide were found effective against certain insects like the cowpea aphid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticonvulsant Agents
Severina et al. (2020) investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research highlights the use of similar compounds in developing new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Mechanism of Action
The compound acts as an adenosine a2b receptor agonist . It shows selectivity for a2b over a1, a2a, and a3 receptors . It can decrease fMLP-induced superoxide production in neutrophils at low concentrations (1-10 nm) . It also has cardioprotective effects and can attenuate infarct size in a mouse model of myocardial ischemia .
properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-3-5-11(2)15(10)21-14(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHWTZFTULJOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
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